molecular formula C13H11BrN2O3S B2789996 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid CAS No. 71591-70-3

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2789996
CAS No.: 71591-70-3
M. Wt: 355.21
InChI Key: MZQNQVMSLLVKRU-UHFFFAOYSA-N
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Description

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a synthetically designed small molecule that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 4-(4-bromophenyl)thiazol-2-amine scaffold, a pharmacophore known for diverse biological activities, linked to a succinamic acid chain . The presence of the 4-(4-bromophenyl)thiazole moiety is significant, as this core structure has demonstrated considerable potential in biological screenings. Scientific studies on closely related analogues have shown that the 4-(4-bromophenyl)thiazole core contributes to promising antimicrobial and anticancer activities . Researchers utilize this compound primarily as a key precursor or building block in the synthesis of more complex molecules. Its molecular structure allows for further functionalization, particularly via the carboxylic acid group, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies . The compound is of high interest in projects aimed at developing novel therapeutic agents to address challenges such as antimicrobial resistance and the need for selective chemotherapeutic agents . Its mechanism of action, when biologically active, is often associated with interaction with enzymatic targets or cellular receptors, which can be investigated through molecular docking studies to understand its binding affinity and orientation within a protein's active site . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-4,7H,5-6H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNQVMSLLVKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid typically involves the reaction of 4-bromobenzaldehyde with thiourea to form 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with succinic anhydride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Key References
4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid Thiazole ring with 4-bromophenyl; oxobutanoic acid chain ~411.2* Not reported
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid Methylidene group instead of thiazole; shorter chain 284.11 168–170
2-([5-Phthalimidomethyl]-1,3,5-thiadiazol-2-yl)amino-4-oxo-4-(4-bromophenyl)butanoic acid (13) Thiadiazole with phthalimidomethyl group 515.0 220
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid Morpholine substituent instead of thiazole 367.2 Not reported
4-(4-BROMOPHENYL)-4-OXO-2-[(2-THIENYLMETHYL)AMINO]BUTANOIC ACID Thienylmethyl substituent 368.25 Not reported
4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid Sulfanyl linkage to a second bromophenyl group 444.14 Not reported

*Calculated based on molecular formula C₁₄H₁₂BrN₃O₃S.

Physicochemical Properties

  • Lipophilicity : The thiazole and bromophenyl groups in the target compound enhance lipophilicity compared to the morpholine-substituted analog or the methylidene derivative .
  • Solubility : The carboxylic acid group in all analogs improves aqueous solubility, critical for biological applications.

Key Research Findings

Synthetic Flexibility: The oxobutanoic acid backbone serves as a versatile scaffold for introducing diverse heterocycles (e.g., thiazole, thiadiazole) and functional groups (e.g., phthalimide, sulfanyl) .

Thermal Stability : Thiadiazole derivatives (e.g., compound 13) exhibit higher melting points than simpler analogs, suggesting improved crystallinity and stability .

Biological Potential: Bromophenyl-thiazole/amide hybrids are prioritized in drug discovery for their dual roles in solubility and target binding .

Biological Activity

4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula C13H12BrN3O3SC_{13}H_{12}BrN_3O_3S. Its structure features a thiazole ring, a bromophenyl group, and an oxobutanoic acid moiety, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the bromophenyl group via electrophilic substitution.
  • Coupling reactions to attach the oxobutanoic acid moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, a study evaluating various 4-(4-bromophenyl)-thiazol-2-amine derivatives found that certain compounds displayed antimicrobial activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole .

Table 1: Antimicrobial Activity Comparison

CompoundAntimicrobial ActivityStandard Comparison
p2HighNorfloxacin
p3ModerateFluconazole
p6ModerateNorfloxacin

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, a study reported that compound p2 exhibited significant cytotoxicity against the MCF7 breast cancer cell line, with efficacy comparable to the chemotherapeutic agent 5-fluorouracil .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)Standard Comparison
p2MCF7105-Fluorouracil
p3MCF7155-Fluorouracil
p6MCF7205-Fluorouracil

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets. The thiazole ring and bromophenyl group can bind to active sites on enzymes or receptors involved in microbial growth and cancer cell proliferation. Preliminary molecular docking studies suggest that these interactions lead to inhibition of key biological pathways necessary for cell survival and replication .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds derived from 4-bromophenyl-thiazole had minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL, showcasing their potential as effective antimicrobial agents .
  • Anticancer Screening : In vitro assays conducted on human breast adenocarcinoma cells revealed that certain derivatives exhibited significant antiproliferative effects. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment, demonstrating that modifications in the thiazole structure could enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4-(4-Bromophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid, and how can yield variability be addressed?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and cyclization reactions. For example, coupling 4-bromoaniline with a thiazole precursor under controlled acetone reflux (60–70°C) can yield intermediates, followed by oxidation to introduce the oxobutanoic acid moiety . Yield variability (e.g., 27–86%) often arises from solvent polarity, reaction time, and purification methods. Flash chromatography and HPLC (≥95% purity) are critical for isolating the final product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the thiazole ring, bromophenyl group, and amide linkages. Key signals include:

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiazole protons (δ 6.5–7.0 ppm), and carboxylic acid protons (δ 12–13 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and bromine-adjacent carbons (δ 120–130 ppm) .
    High-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band at ~1650 cm⁻¹) further validate molecular weight and functional groups .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies recommend storing the compound in desiccated, amber vials at –20°C to prevent hydrolysis of the amide bond. Accelerated degradation studies in aqueous buffers (pH 4–9) show <5% decomposition over 72 hours at 25°C, but exposure to UV light increases degradation by 20% within 48 hours .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the compound’s biological activity, particularly in anticancer assays?

  • Methodological Answer : The bromophenyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while the thiazole ring contributes to π-π stacking with DNA or enzyme active sites. Modifying the oxobutanoic acid moiety to esters or amides alters solubility and bioavailability. In vitro studies against HeLa cells show IC₅₀ values of 12–18 µM, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .

Q. How can computational modeling predict binding modes with biological targets like cyclooxygenase-2 (COX-2)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal that the bromophenyl group occupies COX-2’s hydrophobic pocket, while the oxobutanoic acid forms hydrogen bonds with Arg120 and Tyr355. Free energy calculations (MM-PBSA) predict binding affinities (ΔG = –9.2 kcal/mol) consistent with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across cell lines?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:

  • MTT/PrestoBlue assays : 72-hour exposure, 10% FBS.
  • Normalization : Adjust for mitochondrial activity variations via ATP quantification.
    Cross-validate with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. How do crystallographic data inform the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Single-crystal X-ray diffraction (Triclinic, P1 space group) reveals intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) that stabilize the lattice. Introducing methyl or fluoro substituents at the thiazole C5 position disrupts crystal packing, enhancing solubility by 40% without compromising thermal stability (DSC/TGA data) .

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